
2-Chloro-8-(trifluoromethyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-8-(trifluoromethyl)quinolin-4-amine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a trifluoromethyl group and a chlorine atom in the quinoline ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-(trifluoromethyl)quinolin-4-amine typically involves the cyclization of appropriate aniline derivatives with trifluoromethyl-containing reagents. One common method includes the condensation of 2-trifluoromethylaniline with suitable carbonyl compounds under acidic conditions, followed by chlorination and amination steps .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-(trifluoromethyl)quinolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Cross-Coupling: Palladium catalysts and boron reagents.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and different chemical properties .
Scientific Research Applications
2-Chloro-8-(trifluoromethyl)quinolin-4-amine has several applications in scientific research:
Medicinal Chemistry: Used in the development of anticancer, antiviral, and antibacterial agents.
Biological Studies: Investigated for its role as an enzyme inhibitor and its effects on various biological pathways.
Industrial Applications: Utilized in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-8-(trifluoromethyl)quinolin-4-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it has been shown to inhibit microtubule polymerization, which is crucial for cell division, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)quinolin-4-amine
- 8-Chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine
- 4-Trifluoromethyl-2-anilinoquinoline
Uniqueness
2-Chloro-8-(trifluoromethyl)quinolin-4-amine is unique due to the presence of both a chlorine atom and a trifluoromethyl group in the quinoline ring. This combination enhances its chemical stability and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
1708160-46-6 |
|---|---|
Molecular Formula |
C10H6ClF3N2 |
Molecular Weight |
246.61 g/mol |
IUPAC Name |
2-chloro-8-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C10H6ClF3N2/c11-8-4-7(15)5-2-1-3-6(9(5)16-8)10(12,13)14/h1-4H,(H2,15,16) |
InChI Key |
UUJUCRVLVMQJJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



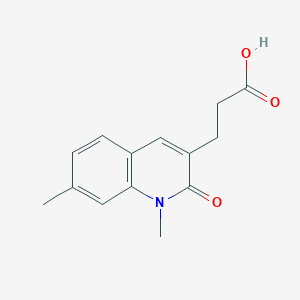
![2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine](/img/structure/B11867686.png)

![4-Ethoxy-8-methoxyfuro[2,3-B]quinoline](/img/structure/B11867693.png)

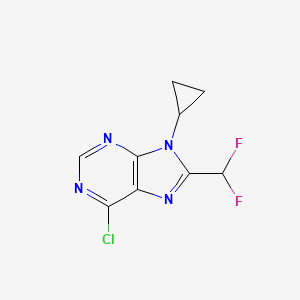

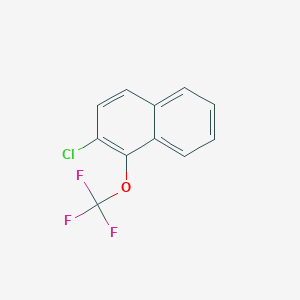
![2-(6-Fluoropyridin-3-YL)-5-methoxy-3H-imidazo[4,5-B]pyridine](/img/structure/B11867721.png)
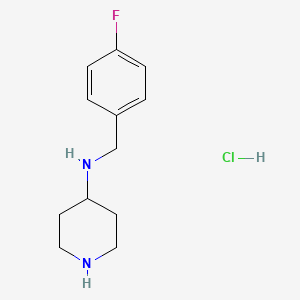
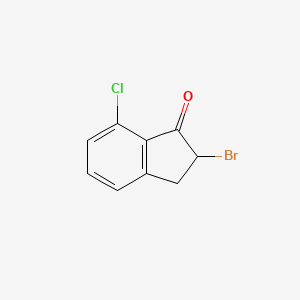
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11867749.png)

